Chiral Center and Pharmaceutical Intermediacy: Enantiopure Synthesis of Levomethadone Hydrochloride
2-(Dimethylamino)propan-1-ol serves as a critical chiral building block in the synthesis of levomethadone hydrochloride [1]. The patent method utilizes (R)-2-(dimethylamino)propan-1-ol, obtained by reduction of N,N-dimethyl-D-alanine with borax, as the source of chirality for the final active pharmaceutical ingredient [2]. In contrast, the achiral analog 2-amino-2-methyl-1-propanol (AMP, CAS 124-68-5) cannot provide stereochemical control in such synthetic pathways [3].
| Evidence Dimension | Chiral synthetic utility |
|---|---|
| Target Compound Data | Exhibits a chiral center at C2; commercially available as racemate, (R)-enantiomer (CAS 55197-05-2), and (S)-enantiomer (CAS 40916-65-2) [4] |
| Comparator Or Baseline | 2-Amino-2-methyl-1-propanol (AMP) lacks a chiral center and is achiral [3] |
| Quantified Difference | Target compound enables enantioselective synthesis; AMP does not |
| Conditions | Synthetic methodology: Reduction of N,N-dimethyl-D-alanine using borax under aqueous conditions [2] |
Why This Matters
For procurement decisions in pharmaceutical synthesis, the presence of a chiral center and availability of enantiopure forms directly determine the compound's utility in preparing optically active drug substances, a capability absent in achiral amino alcohols.
- [1] Patent Application US20200277250. SYNTHESIS OF LEVOMETHADONE HYDROCHLORIDE. Publication date: 2020-09-03. View Source
- [2] Patent Application US20200277250, Claim 1: Producing (R)-2-(dimethylamino)propan-1-ol by reducing N,N-dimethyl-D-alanine using borax. View Source
- [3] CAS Common Chemistry. 2-Amino-2-methyl-1-propanol. CAS RN: 124-68-5. Structure confirms absence of chiral center. View Source
- [4] PubChem. (2S)-2-(Dimethylamino)propan-1-ol (CAS 40916-65-2) and (2R)-2-(dimethylamino)propan-1-ol (CAS 55197-05-2). View Source
